Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-
Description
"Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-" is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at position 3 and a trifluoromethylthio (–SCF₃) group at position 4.
The –SCF₃ group enhances lipophilicity and metabolic stability, making such compounds candidates for agrochemical or pharmaceutical intermediates. However, explicit data on its biological activity or commercial use remains unverified in the available literature.
Properties
CAS No. |
183945-54-2 |
|---|---|
Molecular Formula |
C8H8F3NS |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
KYTGREIWAGIICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Trifluoromethyl Toluene
- Starting material: 2-trifluoromethyl toluene (simple, inexpensive, commercially available).
- Nitrating agents: Nitric acid, sodium nitrate, potassium nitrate (alone or in combination).
- Solvents: Dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid.
- Conditions: Cooling to 0 to 10 °C during addition of nitrating agent, reaction temperature maintained between 0–60 °C.
- Reaction: Electrophilic aromatic substitution to yield 4-nitro-2-trifluoromethyl toluene.
- Work-up: Quenching in ice water, extraction with organic solvents, vacuum distillation or recrystallization.
- Yield: Up to 94% (crude product used directly in next step).
Reduction of 4-Nitro-2-trifluoromethyl Toluene
- Reducing agents: Iron powder with ammonium chloride, palladium on carbon under hydrogen atmosphere, zinc powder, stannous chloride, Raney nickel.
- Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran, water.
- Conditions: Hydrogenation at 0.5 MPa H₂, 10–80 °C for 2–36 hours, or reflux with iron powder.
- Purification: Vacuum distillation, recrystallization, salt formation (e.g., hydrochloride).
- Yield: 56–61% with >98% purity.
Table 1: Summary of Nitration and Reduction Conditions for Intermediate
| Step | Reagents/Conditions | Solvent(s) | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | 2-trifluoromethyl toluene + HNO₃/H₂SO₄ (nitrating mix) | DCM, DCE, AcOH, H₂SO₄ | 0–60 | 94 | Crude | Cooling during addition critical |
| Reduction | Fe powder + NH₄Cl or Pd/C + H₂ | MeOH, EtOH, iPrOH, H₂O | 10–80 | 56–61 | >98 | Hydrogenation or chemical reduction |
Synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-Benzenamine
This compound is closely related to the query compound and involves further functionalization of the trifluoromethylated phenylamine with a methyl-imidazole substituent.
Nucleophilic Aromatic Substitution / Coupling
- Starting materials: 3-bromo-5-trifluoromethyl-phenylamine and 4-methyl-1H-imidazole.
- Catalysts: Copper(I) iodide, palladium complexes.
- Bases: Potassium phosphate, tripotassium phosphate, sodium hydride, potassium carbonate.
- Solvents: n-Butanol, dipolar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethylacetamide (DMA).
- Conditions: Heating to reflux or 100–150 °C, inert atmosphere (argon or nitrogen), reaction times 0.5–26 hours.
- Additives: 8-hydroxyquinoline as ligand in copper catalysis.
- Work-up: Filtration, washing with solvents (toluene, acetone), activated charcoal treatment, recrystallization from ethanol.
- Yield: Approximately 50% isolated yield of hydrochloride salt.
- Purity: >98% by HPLC.
Salt Formation and Purification
- Conversion of free base to hydrochloride salt by treatment with hydrochloric acid in organic solvent.
- Filtration and washing with cold toluene/acetone mixture.
- Drying under vacuum at 90 °C.
Alternative Synthetic Routes and Improvements
- Use of microwave heating and continuous flow reactors to reduce reaction time and decomposition.
- Safer reagents and milder bases (e.g., sodium hydride in NMP) to improve yield and cleaner reaction profiles.
- Arylamination with diphenylimine and palladium catalysts as an alternative to direct coupling.
- Use of recrystallization from heptane or ethanol for intermediate and final product purification.
Summary Table of Key Preparation Steps for Target Compound
| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 2-trifluoromethyl toluene | HNO₃, H₂SO₄, NaNO₃/KNO₃ | 0–60 °C, 1–4 h | ~94 | Cooling critical during addition |
| 2 | Reduction | 4-nitro-2-trifluoromethyl toluene | Fe powder + NH₄Cl or Pd/C + H₂ | 10–80 °C, 2–36 h | 56–61 | Hydrogenation preferred for purity |
| 3 | Coupling (N-arylation) | 3-bromo-5-trifluoromethyl-phenylamine + 4-methyl-1H-imidazole | CuI + 8-hydroxyquinoline + K₃PO₄ | Reflux in n-butanol, 26 h | ~50 | Ligand and base critical for yield |
| 4 | Salt formation & purification | Free base of coupled product | HCl in organic solvent | 0–5 °C, 0.5 h | - | Improves isolation and stability |
Research Findings and Industrial Relevance
- The described processes are scalable and suitable for industrial production , featuring common reagents and solvents.
- The two-step nitration-reduction route to the key intermediate is simple, cost-effective, and reproducible.
- Coupling reactions employ transition metal catalysis with well-established ligands and bases, achieving regioselective substitution.
- Formation of hydrochloride salts enhances the purity, stability, and ease of handling of the final product.
- Reaction optimization includes temperature control, solvent choice, and catalyst loading to maximize yield and minimize impurities.
- The methods avoid precious metal catalysts where possible and focus on environmentally friendly and safer reagents .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzenamine derivatives with trifluoromethyl, nitro, and sulfur-containing substituents. Key analogues include:
Key Comparative Analysis
- Substituent Effects: Trifluoromethylthio (–SCF₃) vs. Trifluoromethyl (–CF₃): The –SCF₃ group in the target compound increases lipophilicity (logP) compared to –CF₃-substituted analogues (e.g., 3- or 4-CF₃ benzenamine). This property may enhance membrane permeability in biological systems but could reduce aqueous solubility . Nitro (–NO₂) vs. Thio (–S–) Groups: Herbicides like trifluralin and ethalfluralin rely on nitro groups for electron withdrawal, facilitating radical-mediated herbicidal activity. In contrast, the –SCF₃ group in the target compound may confer resistance to enzymatic degradation, extending environmental persistence .
- Boiling points for trifluoromethylbenzenamines (e.g., 460.2 K for 3-CF₃ isomer ) suggest that the target compound’s boiling point would exceed 470 K due to additional molecular weight from the –SCF₃ group.
- Applications: Agrochemicals: While nitro-substituted analogues (trifluralin, ethalfluralin) are established herbicides, the target compound’s –SCF₃ group may shift its mode of action, possibly targeting sulfur-dependent enzymes in pests . Pharmaceuticals: The –SCF₃ group is increasingly utilized in drug design for its metabolic stability.
Research Findings and Data Gaps
- Toxicity and Safety: No explicit data on the target compound’s toxicity is available. However, trifluoromethylthio compounds are known to generate reactive metabolites (e.g., sulfoxides) under oxidative conditions, necessitating further toxicological evaluation .
- Synthetic Feasibility: describes the synthesis of a thienopyrimidin-4-amine derivative with a trifluoromethylbenzyl group, suggesting that similar strategies (e.g., SNAr reactions) could be adapted for the target compound .
Biological Activity
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features, including a trifluoromethyl group and a sulfur-containing moiety. These characteristics can significantly influence its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is . Its structure is characterized by:
- A trifluoromethyl group which enhances lipophilicity and metabolic stability.
- A sulfur-containing thioether which may play a role in biological interactions.
The presence of these groups suggests potential reactivity through electrophilic aromatic substitution and interactions with biological targets such as enzymes or receptors.
The biological activity of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is largely attributed to its ability to interact with various molecular targets. The mechanism of action may involve:
- Enzyme modulation : The compound may inhibit or activate specific enzymes through binding interactions.
- Receptor interaction : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exhibit antimicrobial properties. The presence of the amino group often correlates with increased activity against various bacterial strains. In vitro studies have shown that derivatives with sulfur functionalities can enhance antibacterial efficacy against resistant strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenamine derivatives. For instance, compounds with trifluoromethyl groups have demonstrated significant antiproliferative effects on cancer cell lines such as HeLa and MCF-7. Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | Microtubule disassembly |
| Compound B | MCF-7 | 14.31 ± 0.90 | Apoptosis induction |
| Benzenamine Derivative | NCIH460 | 8.55 ± 0.35 | Enzyme inhibition |
Case Studies
- Electrophilic Trifluoromethylthiolation : A study demonstrated the selective electrophilic trifluoromethylthiolation of thiols using benzenamine derivatives, indicating their potential in synthesizing biologically active molecules .
- Antiproliferative Activity : In a comparative study, benzenamine derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity compared to those with less polar substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- in laboratory settings?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethylthio (-SCF₃) group to a pre-functionalized aniline derivative. One approach is nucleophilic substitution using a thiolating agent like (trifluoromethyl)sulfenyl chloride (CF₃SCl) under inert conditions. For example, reacting 3-methyl-4-nitroaniline with CF₃SCl followed by catalytic hydrogenation to reduce the nitro group to an amine . Alternative routes may employ transition-metal catalysis for C–S bond formation.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., using tools like ACD/Labs or Gaussian). The trifluoromethylthio group exhibits distinct ¹⁹F NMR shifts (~-40 to -45 ppm) .
- Mass Spectrometry : Confirm the molecular ion peak (m/z 193.19 for C₇H₆F₃NS) and fragmentation patterns via high-resolution MS .
- HPLC : Utilize reverse-phase chromatography (e.g., Newcrom R1 column) to assess purity, with mobile phases optimized for aromatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
